molecular formula C16H21NO B5233837 N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide

N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide

Cat. No. B5233837
M. Wt: 243.34 g/mol
InChI Key: XWNRRQLMVZNGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide, also known as DMHP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of bicyclic amides and has a unique chemical structure that makes it an interesting candidate for various research studies.

Mechanism of Action

N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's mechanism of action involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding results in the modulation of various cellular processes, such as calcium signaling and protein folding. This compound has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects are still being studied, but it has been found to have various effects on the central nervous system. It has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential therapeutic effects. This compound has also been found to have analgesic effects, which may be related to its ability to modulate the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide in lab experiments include its potency and selectivity for the sigma-1 receptor, which makes it an interesting candidate for studying various neurological disorders. This compound's unique chemical structure also makes it an interesting compound for studying the structure-activity relationships of sigma-1 receptor agonists. However, the limitations of using this compound include its potential toxicity and the lack of knowledge about its long-term effects.

Future Directions

There are various future directions for research on N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide, including its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound's ability to modulate the sigma-1 receptor also makes it an interesting candidate for studying various cellular processes, such as calcium signaling and protein folding. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide involves the reaction between 3,4-dimethylphenylacetic acid and cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then converted into this compound through a series of chemical reactions, including the addition of an amine group and the formation of a cyclic structure. The final product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide has shown potential applications in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a potent and selective agonist for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. This compound's ability to modulate the sigma-1 receptor has made it an interesting candidate for studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-10-7-8-12(9-11(10)2)17-16(18)15-13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNRRQLMVZNGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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